molecular formula C8H7BrFN B2908923 4-Bromo-5-fluoro-2,3-dihydro-1H-isoindole CAS No. 1427392-35-5

4-Bromo-5-fluoro-2,3-dihydro-1H-isoindole

Cat. No.: B2908923
CAS No.: 1427392-35-5
M. Wt: 216.053
InChI Key: DCLUVBKYIIMQJB-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2,3-dihydro-1H-isoindole is a heterocyclic compound that belongs to the class of isoindoles Isoindoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-2,3-dihydro-1H-isoindole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated and fluorinated aromatic compound with a suitable amine under acidic or basic conditions to form the isoindole ring. The reaction conditions often include the use of solvents like toluene or methanol and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.

    Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to form more saturated derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Grignard Reagents: For substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation.

    Reducing Agents: Such as lithium aluminum hydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized isoindoles, while oxidation and reduction can lead to the formation of oxides or more saturated compounds .

Scientific Research Applications

4-Bromo-5-fluoro-2,3-dihydro-1H-isoindole has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-fluoro-2,3-dihydro-1H-isoindole is unique due to its specific combination of bromine and fluorine substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-bromo-5-fluoro-2,3-dihydro-1H-isoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFN/c9-8-6-4-11-3-5(6)1-2-7(8)10/h1-2,11H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLUVBKYIIMQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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